5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-chloro-5-(trifluoromethoxy)phenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by substitution reactions to introduce the desired phenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-5-(trifluoromethyl)phenyl)thiazol-2-amine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
5-(2-Chloro-5-(trifluoromethoxy)phenyl)-2-furoic acid: Contains a furoic acid moiety instead of a thiazole ring.
Uniqueness
5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethoxy groups, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C10H6ClF3N2OS |
---|---|
Molecular Weight |
294.68 g/mol |
IUPAC Name |
5-[2-chloro-5-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2OS/c11-7-2-1-5(17-10(12,13)14)3-6(7)8-4-16-9(15)18-8/h1-4H,(H2,15,16) |
InChI Key |
IGIPIAYCVAKZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C2=CN=C(S2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.